Imidazo[1,2-a]pyridine, 8-methyl-2-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-
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Overview
Description
8-METHYL-2-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}IMIDAZO[1,2-A]PYRIDINE is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics. The compound is recognized for its potential in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-2-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}IMIDAZO[1,2-A]PYRIDINE typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it an environmentally friendly approach . Another method involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
8-METHYL-2-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}IMIDAZO[1,2-A]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions may introduce various functional groups into the imidazo[1,2-a]pyridine scaffold.
Scientific Research Applications
8-METHYL-2-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}IMIDAZO[1,2-A]PYRIDINE has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme functions.
Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 8-METHYL-2-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}IMIDAZO[1,2-A]PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, the compound targets the mycobacterial cell wall synthesis pathway, inhibiting the growth and replication of the bacteria . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-METHYL-2-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}IMIDAZO[1,2-A]PYRIDINE include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-ethyl-6-chloro imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
Uniqueness
What sets 8-METHYL-2-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}IMIDAZO[1,2-A]PYRIDINE apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C18H21N5 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
8-methyl-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C18H21N5/c1-15-5-4-8-23-14-16(20-18(15)23)13-21-9-11-22(12-10-21)17-6-2-3-7-19-17/h2-8,14H,9-13H2,1H3 |
InChI Key |
BAZAISJLGROBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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